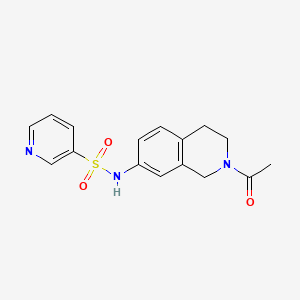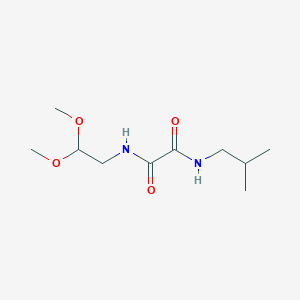![molecular formula C15H13N3OS B6582295 N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1210788-86-5](/img/structure/B6582295.png)
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide is a compound that features a pyrazole ring and a thiophene ring, both of which are heterocyclic structures. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms, while thiophene is a five-membered ring containing a sulfur atom. These heterocyclic structures are known for their diverse biological activities and are commonly found in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile . The final step involves coupling the pyrazole and thiophene rings through an acetamide linkage, often using reagents like acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets that may not be possible with other similar compounds .
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(10-13-2-1-9-20-13)17-12-5-3-11(4-6-12)14-7-8-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZMYRNLVDMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6582215.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582216.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582229.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582237.png)
![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)
![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)


![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582302.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)

